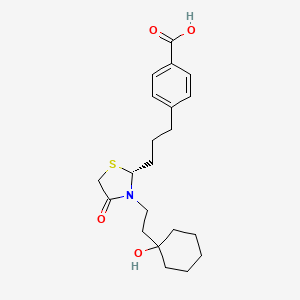
(R)-4-(3-(3-(2-(1-Hydroxycyclohexyl)ethyl)-4-oxo-2-thiazolidinyl)propyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(3-(3-(2-(1-Hydroxycyclohexyl)ethyl)-4-oxo-2-thiazolidinyl)propyl)benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, which includes a hydroxycyclohexyl group, a thiazolidinyl ring, and a benzoic acid moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(3-(3-(2-(1-Hydroxycyclohexyl)ethyl)-4-oxo-2-thiazolidinyl)propyl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the thiazolidinyl intermediate through a cyclization reaction involving a thioamide and an α-halo ketone. The hydroxycyclohexyl group can be introduced via a Grignard reaction, followed by oxidation to form the desired alcohol. The final step involves coupling the thiazolidinyl intermediate with the hydroxycyclohexyl derivative under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
®-4-(3-(3-(2-(1-Hydroxycyclohexyl)ethyl)-4-oxo-2-thiazolidinyl)propyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The thiazolidinyl ring can be reduced to a thiazolidine.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid or sulfuric acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
®-4-(3-(3-(2-(1-Hydroxycyclohexyl)ethyl)-4-oxo-2-thiazolidinyl)propyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-4-(3-(3-(2-(1-Hydroxycyclohexyl)ethyl)-4-oxo-2-thiazolidinyl)propyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxycyclohexyl group may interact with enzymes or receptors, modulating their activity. The thiazolidinyl ring can form hydrogen bonds with biological molecules, influencing their function. The benzoic acid moiety can participate in various biochemical reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxycyclohexyl phenyl ketone
- Ethyl 2-(1-Hydroxycyclohexyl)acetate
Uniqueness
®-4-(3-(3-(2-(1-Hydroxycyclohexyl)ethyl)-4-oxo-2-thiazolidinyl)propyl)benzoic acid is unique due to its combination of a hydroxycyclohexyl group, a thiazolidinyl ring, and a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
84040-56-2 |
|---|---|
Molecular Formula |
C21H29NO4S |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
4-[3-[(2R)-3-[2-(1-hydroxycyclohexyl)ethyl]-4-oxo-1,3-thiazolidin-2-yl]propyl]benzoic acid |
InChI |
InChI=1S/C21H29NO4S/c23-18-15-27-19(22(18)14-13-21(26)11-2-1-3-12-21)6-4-5-16-7-9-17(10-8-16)20(24)25/h7-10,19,26H,1-6,11-15H2,(H,24,25)/t19-/m1/s1 |
InChI Key |
BCZCFHAXZSPKAV-LJQANCHMSA-N |
Isomeric SMILES |
C1CCC(CC1)(CCN2[C@H](SCC2=O)CCCC3=CC=C(C=C3)C(=O)O)O |
Canonical SMILES |
C1CCC(CC1)(CCN2C(SCC2=O)CCCC3=CC=C(C=C3)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















